2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one
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Overview
Description
2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that combines the structural features of benzothiophene and thiazole. Benzothiophene is known for its biological and pharmacological properties, while thiazole is a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the coupling of benzothiophene derivatives with thiazole precursors. One common method is the electrophilic cyclization reaction, where benzothiophene is reacted with a thiazole derivative under acidic conditions . Another approach involves the use of coupling reactions, where benzothiophene is coupled with a thiazole precursor in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene or thiazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors
Mechanism of Action
The mechanism of action of 2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its high antioxidant capacity.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits significant antibacterial activity.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: Studied for its antimicrobial properties.
Uniqueness
2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its combined benzothiophene and thiazole structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry and material science .
Properties
CAS No. |
918107-59-2 |
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Molecular Formula |
C12H9NOS2 |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H9NOS2/c14-12-5-6-15-13(12)8-10-7-9-3-1-2-4-11(9)16-10/h1-7H,8H2 |
InChI Key |
IOKNUEMCZAKOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
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